6-(2-Fluorophenyl)-6-oxohexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(2-fluorophenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c13-10-6-2-1-5-9(10)11(14)7-3-4-8-12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJMJONIHWUMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645342 | |
| Record name | 6-(2-Fluorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56721-59-6 | |
| Record name | 2-Fluoro-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56721-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Fluorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Approaches for the Synthesis of 6 2 Fluorophenyl 6 Oxohexanoic Acid
Retrosynthetic Analysis and Precursor Identification for the Hexanoic Acid Backbone and Fluorophenyl Moiety
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgnumberanalytics.comias.ac.in For 6-(2-fluorophenyl)-6-oxohexanoic acid, the primary disconnection focuses on the bond between the carbonyl carbon and the fluorinated aromatic ring. This disconnection is characteristic of a Friedel-Crafts acylation reaction. amazonaws.com
This strategic bond cleavage suggests two primary synthons: an electrophilic 2-fluorobenzoyl group and a nucleophilic five-carbon chain terminating in a carboxylic acid. The corresponding synthetic equivalents for these idealized fragments are fluorobenzene (B45895) and a six-carbon dicarboxylic acid derivative, respectively.
The most logical precursors identified through this analysis are:
Fluorobenzene : This provides the 2-fluorophenyl moiety.
Adipic acid derivatives : Specifically, adipic anhydride (B1165640) or adipoyl chloride can serve as the source for the six-carbon backbone, which includes the keto group and the terminal carboxylic acid.
The forward synthesis, therefore, involves the acylation of fluorobenzene with one of these adipic acid derivatives.
Friedel-Crafts Acylation Methodologies for the 2-Fluorophenyl-Keto Moiety Formation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of aryl ketones by reacting an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. masterorganicchemistry.comsigmaaldrich.com This reaction is the most direct and widely used method for synthesizing the target molecule's core structure. The mechanism involves the in-situ generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. sigmaaldrich.comyoutube.com
The choice of Lewis acid is critical for the success of the Friedel-Crafts acylation, as it influences reaction rate, yield, and selectivity. fiveable.me Aluminum chloride (AlCl₃) is the traditional and most powerful catalyst for this transformation. masterorganicchemistry.com However, its high reactivity can sometimes lead to side reactions, and it is required in stoichiometric amounts because it complexes strongly with the product ketone. libretexts.org
Modern advancements have introduced alternative catalysts that offer milder reaction conditions, easier handling, and catalytic activity. These include other metal halides like iron(III) chloride (FeCl₃) and rare-earth metal triflates (RE(OTf)₃), such as those of scandium, lanthanum, and ytterbium. researchgate.netresearchgate.net Rare-earth triflates are particularly advantageous as they are often stable in water, can be used in catalytic amounts, and can be recycled and reused. researchgate.net For the acylation of deactivated substrates like fluorobenzene, stronger catalytic systems are generally required. researchgate.netsioc-journal.cn
The table below compares various Lewis acid catalysts used in Friedel-Crafts acylation.
| Catalyst | Typical Amount | Common Solvents | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Stoichiometric | Dichloromethane, 1,2-Dichloroethane, Carbon disulfide | High reactivity, effective for deactivated rings. masterorganicchemistry.com | Moisture sensitive, stoichiometric amounts needed, harsh workup. sigmaaldrich.com |
| Iron(III) Chloride (FeCl₃) | Stoichiometric | Dichloromethane, Nitrobenzene | Less reactive than AlCl₃, lower cost. | Often requires higher temperatures, can be less efficient. masterorganicchemistry.com |
| Scandium Triflate (Sc(OTf)₃) | Catalytic | Acetonitrile (B52724), Nitromethane, Ionic Liquids | Water-stable, recyclable, highly active catalyst. researchgate.net | Higher cost than traditional Lewis acids. |
| Bismuth Triflate (Bi(OTf)₃) | Catalytic | None (solvent-free) | Effective for both activated and deactivated benzenes, high yields. researchgate.net | May require specific reaction conditions for optimal performance. |
| Hafnium(IV) Triflate (Hf(OTf)₄) | Catalytic | Fluorous solvents | Can be used for unactivated benzenes like fluorobenzene. researchgate.net | Requires specialized solvents for efficient recycling. |
Optimization of the reaction involves screening different catalysts and adjusting parameters such as temperature, reaction time, and solvent to maximize the yield of the desired product while minimizing byproduct formation.
In the acylation of fluorobenzene, the major product is typically the para-substituted isomer (4-fluoroaryl ketone) due to the steric hindrance posed by the fluorine atom at the ortho position. sioc-journal.cnepa.gov To synthesize this compound, the acylation must occur at the ortho position.
Achieving high ortho-selectivity can be challenging. Several factors can influence the ortho/para product ratio:
Catalyst Choice : The size and nature of the Lewis acid-acylating agent complex can influence the regiochemical outcome. Bulky complexes may favor the less hindered para position.
Solvent : The polarity of the solvent can affect the transition state energies for ortho and para attack, thereby altering the product ratio.
Directed Metalation : An alternative strategy to achieve exclusive ortho functionalization involves directed ortho metalation. In this approach, the fluorine atom directs a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with an appropriate electrophile derived from adipic acid.
Research into the acylation of fluorobenzene has shown that while para selectivity often exceeds 99% under certain conditions, modifying the catalyst system, for instance by using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate, can be investigated to alter this selectivity. sioc-journal.cnepa.gov
The acylating agent in a Friedel-Crafts reaction is typically either an acid chloride or an acid anhydride. sigmaaldrich.com For the synthesis of this compound, the reactants would be adipoyl chloride or adipic anhydride.
Adipoyl Chloride : Acid chlorides are generally more reactive than their corresponding anhydrides. masterorganicchemistry.com This higher reactivity can be beneficial for reactions with deactivated aromatic rings like fluorobenzene. The reaction with adipoyl chloride would proceed in two distinct Friedel-Crafts steps if a large excess of fluorobenzene is not used, but using a 1:1 stoichiometry with a suitable solvent can favor mono-acylation. The byproduct of the reaction is hydrogen chloride (HCl). youtube.com
Adipic Anhydride : Anhydrides are less reactive and may require more forcing conditions (e.g., higher temperatures or a stronger Lewis acid). sigmaaldrich.com However, they can be easier to handle as they are typically less sensitive to moisture. A key advantage of using a cyclic anhydride like adipic anhydride (if it were to form a stable cyclic structure, which it doesn't; succinic or phthalic anhydrides are the common examples) is that the reaction produces a keto-acid directly in a single step. With the linear adipic anhydride, the reaction mechanism is similar to that of the diacyl chloride, but the leaving group is a carboxylate anion, which is then protonated during workup to yield the carboxylic acid and a molecule of water.
The choice between adipoyl chloride and adipic anhydride depends on the specific reaction conditions, the reactivity of the substrate, and practical considerations such as cost and ease of handling.
Advanced Synthetic Routes for β-Keto Carboxylic Acid Scaffolds
While the target molecule is a γ-keto acid, the synthesis of β-keto carboxylic acid scaffolds is a fundamental challenge in organic chemistry. Methodologies for their construction, such as the Claisen condensation, are important tools in the synthesis of complex organic molecules.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.org The product can then be hydrolyzed and decarboxylated to yield a ketone, or hydrolyzed under milder conditions to yield the β-keto acid.
The mechanism involves the following key steps: jove.com
Enolate Formation : A strong base (typically an alkoxide corresponding to the ester's alcohol portion) removes an acidic α-proton from an ester molecule to form an ester enolate. jove.com
Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ester molecule. jove.com
Elimination : An alkoxide group is eliminated from the tetrahedral intermediate, reforming the carbonyl and yielding a β-keto ester. jove.com
Deprotonation : The resulting β-keto ester is deprotonated by the alkoxide base. This final, irreversible deprotonation of the highly acidic proton between the two carbonyl groups drives the reaction to completion. masterorganicchemistry.com
Protonation : Acidic workup protonates the enolate to give the final β-keto ester product. wikipedia.org
A crucial requirement for the standard Claisen condensation is that the starting ester must have at least two α-hydrogens. jove.com
Related reactions include enolate acylation , where a pre-formed ketone enolate is reacted with an acylating agent. libretexts.org Lithium enolates, often generated using strong, non-nucleophilic bases like lithium diisopropylamide (LDA), can be C-acylated with reagents such as acyl chlorides or methyl cyanoformate to produce β-dicarbonyl compounds with high regioselectivity. researchgate.net These methods provide a versatile route to β-keto esters and related structures. organic-chemistry.org
Carboxylation of Oxo-Carboxylic Acid Derivatives and Analogous Systems
A fundamental approach to the synthesis of carboxylic acids involves the carboxylation of organometallic reagents. This strategy can be adapted for the synthesis of this compound by forming an organometallic intermediate from a suitable precursor, which is then quenched with carbon dioxide.
A plausible route begins with a precursor such as 1-bromo-5-(2-fluorophenyl)pentan-1-one. This intermediate can be converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound can then be carboxylated by introducing solid or gaseous carbon dioxide. The subsequent acidic workup protonates the carboxylate salt to yield the final product. The highly reactive nature of the Grignard reagent necessitates careful control of reaction conditions to avoid side reactions. researchgate.netgoogle.com
An alternative analogous method involves the reaction of an aryl Grignard reagent, such as (2-fluorophenyl)magnesium bromide, with a cyclic ester or a derivative of a dicarboxylic acid. For instance, the reaction with glutaric anhydride or a similar activated species could potentially form the desired ketoacid structure, although this may present challenges with selectivity and over-addition. A more controlled approach might involve the reaction of (2-fluorophenyl)magnesium bromide with an ester of a 6-halo-6-oxohexanoate, followed by hydrolysis.
Table 1: Proposed Reagents for Synthesis via Grignard Carboxylation
| Step | Reagent/Reactant | Role | Conditions |
| 1 | 1-bromo-5-(2-fluorophenyl)pentan-1-one | Precursor | - |
| 2 | Magnesium (Mg) turnings | Grignard reagent formation | Anhydrous THF, reflux |
| 3 | Carbon Dioxide (CO₂) | Carboxylating agent | Gaseous or solid (dry ice) |
| 4 | Aqueous Acid (e.g., HCl) | Workup | Protonation of carboxylate |
This method's primary advantage is its reliance on well-established, classical organic reactions. However, the stability of the required precursors and the potential for side reactions with the ketone functionality must be carefully managed. researchgate.net
Palladium-Catalyzed Carbon-Carbon Bond Formation Strategies in Aryl Acetic Acid Derivatives
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon bonds, offering high efficiency and functional group tolerance. organic-chemistry.orgberkeley.edu A viable strategy for synthesizing this compound involves the coupling of an aryl metallic reagent with a suitable aliphatic carboxylic acid derivative.
One such approach is a variation of the Suzuki or Stille coupling, where 2-fluorophenylboronic acid (or a corresponding organostannane) is coupled with a derivative of adipic acid. For instance, adipic acid monomethyl ester chloride could serve as the electrophilic partner. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃, in the presence of a suitable phosphine (B1218219) ligand (e.g., PPh₃, Xantphos) and a base. organic-chemistry.orgacs.org
Another potent strategy is the palladium-catalyzed carbonylative coupling. researchgate.netresearchgate.net In this approach, an aryl halide, such as 1-bromo-2-fluorobenzene, undergoes oxidative addition to a palladium(0) catalyst. This is followed by the insertion of carbon monoxide (CO) to form an acylpalladium complex. This reactive intermediate can then couple with an appropriate organometallic reagent derived from a five-carbon chain to construct the final molecule. A more direct method involves the palladium-catalyzed hydroxycarbonylation of a suitable aryl halide precursor that already contains the five-carbon keto-chain. nih.gov This reaction introduces the carboxylic acid moiety directly using CO and water. nih.gov
Table 2: Components for a Palladium-Catalyzed Cross-Coupling Reaction
| Component | Example(s) | Function |
| Aryl Source | 2-Fluorophenylboronic acid, 1-Bromo-2-fluorobenzene | Provides the aryl moiety |
| Aliphatic Source | Adipic acid monomethyl ester chloride | Provides the oxohexanoic acid backbone |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, sSPhos-Pd-G2 | Facilitates C-C bond formation |
| Ligand | PPh₃, Xantphos, DPEphos | Stabilizes and activates the catalyst |
| Base | K₂CO₃, NaO-tBu | Promotes transmetalation/reductive elimination |
| Carbonyl Source | Mo(CO)₆, CO gas | Used in carbonylative approaches |
These palladium-catalyzed methods are advantageous due to their mild reaction conditions and broad tolerance for various functional groups, making them highly valuable in modern organic synthesis. organic-chemistry.orgnih.gov
Enzymatic and Biocatalytic Pathways for Oxohexanoic Acid Generation
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions (ambient temperature and neutral pH) and often exhibit exceptional chemo-, regio-, and stereoselectivity.
A potential biocatalytic route for producing oxohexanoic acids has been demonstrated through the oxidation of ω-amino compounds. Specifically, an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. has been used to convert 6-aminohexanoic acid into 6-oxohexanoic acid with a 100% yield. nih.govresearchgate.net This process could theoretically be applied to a fluorinated analogue, such as 6-amino-6-(2-fluorophenyl)hexanoic acid, to generate the target compound. The reaction typically requires the presence of catalase to decompose the hydrogen peroxide byproduct, which can otherwise inactivate the oxidase enzyme. researchgate.net
Another strategy involves the use of ketoreductases (KREDs) or alcohol dehydrogenases. acs.orgresearchgate.net These enzymes are widely used for the asymmetric reduction of ketones to chiral alcohols. acs.org A hypothetical pathway could involve the selective reduction of a precursor molecule, 6-(2-fluorophenyl)-2,6-dioxohexanoic acid, to generate a chiral hydroxy-ketoacid. While this does not directly yield the target compound, it highlights the potential of enzymes to introduce chirality into similar structures. Transaminases could also be employed to convert a keto group into an amino group, which could then be further transformed. researchgate.net
Table 3: Potential Enzymatic Approaches for Oxohexanoic Acid Synthesis
| Enzyme Class | Precursor Substrate (Hypothetical) | Transformation | Key Advantages |
| ω-Amino Group-Oxidizing Enzyme (ω-AOX) | 6-Amino-6-(2-fluorophenyl)hexanoic acid | Oxidation of terminal amine to ketone | High yield, mild conditions |
| Ketoreductase (KRED) | 6-(2-fluorophenyl)-2,6-dioxohexanoic acid | Asymmetric reduction of a ketone | High enantioselectivity for chiral derivatives |
| Methyltransferase | 6-(2-fluorophenyl)-5-oxohexanoic acid | Asymmetric α-alkylation | Potential for creating chiral centers |
The development of biocatalytic routes is a rapidly advancing field, driven by enzyme mining and protein engineering to create novel biocatalysts with tailored substrate specificities and enhanced activities. nih.govmdpi.com
Derivatization from Ester Precursors and Subsequent Hydrolysis Methods
A classic and highly effective strategy for synthesizing aryl ketones is the Friedel-Crafts acylation. nih.govyoutube.com This reaction can be employed to construct the ester precursor of this compound. The reaction involves the electrophilic acylation of an aromatic ring, in this case, fluorobenzene.
The acylating agent would be a derivative of adipic acid, specifically a mono-esterified acid chloride such as methyl 6-chloro-6-oxohexanoate. This reagent is typically generated from the corresponding adipic acid monomethyl ester by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The Friedel-Crafts reaction is promoted by a Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common choice. nih.gov The reaction is performed in an inert solvent. The acylation of fluorobenzene is expected to occur primarily at the para position relative to the fluorine atom due to steric hindrance at the ortho positions, which presents a challenge for obtaining the desired 2-fluoro isomer as the major product. Directing the acylation to the ortho position may require specialized directing groups or alternative synthetic strategies.
Once the ester precursor, methyl 6-(2-fluorophenyl)-6-oxohexanoate, is synthesized and purified, the final step is the hydrolysis of the ester group to yield the carboxylic acid. This transformation is a standard procedure in organic synthesis and can be achieved under either acidic or basic conditions.
Base-catalyzed hydrolysis (saponification): The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol. This reaction produces the carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid.
Acid-catalyzed hydrolysis: The ester is heated in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous solution. This reaction is an equilibrium process and is typically driven to completion by using a large excess of water.
Table 4: Two-Step Synthesis via Ester Precursor
| Step | Reaction | Reagents | Catalyst | Outcome |
| 1 | Friedel-Crafts Acylation | Fluorobenzene, Methyl 6-chloro-6-oxohexanoate | AlCl₃ | Methyl 6-(2-fluorophenyl)-6-oxohexanoate |
| 2 | Hydrolysis | Water | NaOH (saponification) or H₂SO₄ (acid-catalyzed) | This compound |
This route is robust and utilizes readily available starting materials, making it a practical approach for the synthesis of the target compound, provided the regioselectivity of the Friedel-Crafts step can be controlled.
Mechanistic Studies and Reactivity Profiles of 6 2 Fluorophenyl 6 Oxohexanoic Acid
Elucidation of Reaction Mechanisms in Key Synthetic Transformations
The primary synthetic route to 6-(2-Fluorophenyl)-6-oxohexanoic acid and related aryl keto acids is the Friedel-Crafts acylation. youtube.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1-fluorobenzene, with an acylating agent derived from adipic acid.
Mechanism via Friedel-Crafts Acylation:
Generation of the Acylium Ion: The reaction is initiated by the activation of an adipic acid derivative, such as adipoyl chloride or adipic anhydride (B1165640), with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to a carbonyl oxygen and facilitates the departure of a leaving group (e.g., Cl⁻), generating a highly electrophilic acylium ion. This ion is resonance-stabilized.
Electrophilic Attack: The π-electron system of the 1-fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this intermediate is typically the rate-determining step of the reaction. masterorganicchemistry.com
Rearomatization: A weak base, often [AlCl₄]⁻, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.
While this is a common and effective method, a study on the synthesis of isomeric 6-aryl-4-oxohexanoic acids utilized a different pathway involving the condensation of an aromatic aldehyde with levulinic acid, followed by reduction. nih.govresearchgate.net This highlights that synthetic strategies can be tailored to achieve specific isomers of aryl oxohexanoic acids.
Oxidative Transformations of the Keto and Carboxylic Acid Functionalities
The oxidative reactivity of this compound is centered on its two functional groups.
Oxidation of the Keto Group: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents (e.g., KMnO₄, CrO₃), oxidative cleavage of the C-C bonds adjacent to the carbonyl group can occur. organic-chemistry.orgmdpi.comresearchgate.netresearchgate.netacs.org For an aryl alkyl ketone like the subject compound, this would likely cleave the bond between the carbonyl carbon and the aliphatic chain, yielding 2-fluorobenzoic acid and adipic acid.
A more specific and synthetically useful oxidative transformation is the Baeyer-Villiger oxidation . wikipedia.orgorganic-chemistry.orgpearson.comlibretexts.orgrsc.org This reaction employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert a ketone into an ester. organic-chemistry.org The mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl group, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgrsc.org This is followed by the migratory insertion of an oxygen atom. The migratory aptitude of the groups attached to the carbonyl is crucial for predicting the product. The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the 2-fluorophenyl group has a higher migratory aptitude than the primary alkyl chain. Therefore, the Baeyer-Villiger oxidation would yield an ester where the oxygen atom is inserted between the carbonyl carbon and the aromatic ring.
Oxidation of the Carboxylic Acid Moiety: The carboxylic acid functional group is already in a high oxidation state. Further oxidation is challenging and typically requires harsh conditions, often leading to decarboxylation (the loss of CO₂) rather than the formation of a more oxidized functional group.
Reductive Pathways of the Keto Group and Carboxylic Acid Moiety
The keto and carboxylic acid groups can be reduced using a variety of reagents, and selective reduction is often possible.
Reduction of the Keto Group: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.orgmasterorganicchemistry.comyoutube.com NaBH₄ is a milder reagent and is highly chemoselective for aldehydes and ketones, meaning it would reduce the keto group without affecting the carboxylic acid moiety under standard conditions. masterorganicchemistry.comcdnsciencepub.comresearchgate.net
For complete deoxygenation of the ketone to a methylene (B1212753) group (–CH₂–), two primary methods are available:
Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orgbyjus.comorganicchemistrytutor.commasterorganicchemistry.comyoutube.com The driving force is the elimination of nitrogen gas to form a carbanion, which is then protonated. masterorganicchemistry.com This reaction is suitable for base-stable compounds.
Clemmensen Reduction: This reaction uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is effective for deoxygenating ketones but is performed under strongly acidic conditions, making it unsuitable for acid-sensitive substrates. masterorganicchemistry.com
Reduction of the Carboxylic Acid Moiety: Carboxylic acids are less reactive towards reduction than ketones. They are resistant to reduction by NaBH₄ but can be reduced to primary alcohols by more powerful reducing agents like LiAlH₄ or borane (B79455) (BH₃). The reaction with LiAlH₄ first involves an acid-base reaction to form a carboxylate salt, which is then reduced.
The table below summarizes common reductive transformations for the functional groups in this compound.
| Reagent | Target Functional Group | Product Functional Group | Conditions |
| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol | Mild, often in alcoholic solvents |
| LiAlH₄, then H₃O⁺ | Ketone & Carboxylic Acid | Secondary Alcohol & Primary Alcohol | Aprotic solvent (e.g., ether, THF) |
| Hydrazine (N₂H₄), KOH | Ketone (Wolff-Kishner) | Methylene (–CH₂–) | High temperature, basic |
| Zn(Hg), conc. HCl | Ketone (Clemmensen) | Methylene (–CH₂–) | Strong acid |
| Borane (BH₃) | Carboxylic Acid | Primary Alcohol | Selective for carboxylic acid over ketone |
Electrophilic and Nucleophilic Substitution Reactions on the 2-Fluorophenyl Ring
The reactivity of the aromatic ring is governed by the electronic effects of its two substituents: the fluorine atom and the acyl group.
Electrophilic Aromatic Substitution (EAS): In EAS, the reactivity and orientation of the incoming electrophile are determined by the existing substituents. masterorganicchemistry.compressbooks.pub
Acyl Group (–COR): This group is strongly electron-withdrawing through both inductive and resonance effects. It deactivates the ring towards electrophilic attack and is a meta-director. libretexts.org
Fluorine Atom (–F): As a halogen, fluorine is deactivating due to its strong electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be donated into the ring via resonance, which directs incoming electrophiles to the ortho and para positions. pressbooks.pubwikipedia.org
When both groups are present, their combined influence must be considered. The acyl group is at position 1, and the fluorine is at position 2. Both groups deactivate the ring, making EAS reactions require more forcing conditions compared to benzene (B151609). For the orientation, the acyl group directs to positions 3 and 5 (meta), while the fluorine directs to positions 3 (ortho) and 5 (para). In this case, the directing effects are synergistic, strongly favoring substitution at the 3- and 5-positions .
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Position(s) |
| -F | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | ortho, para |
| -CO-R | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | meta |
Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.comlibretexts.org The this compound substrate is well-suited for this reaction.
The acyl group is a strong electron-withdrawing group, which activates the ring for nucleophilic attack.
Fluorine is an excellent leaving group for NAS, in fact, the best among the halogens. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C–F bond. masterorganicchemistry.comyoutube.com
A nucleophile will attack the carbon bearing the fluorine atom, leading to the formation of a resonance-stabilized negative intermediate (a Meisenheimer complex). The adjacent acyl group effectively stabilizes this intermediate. Subsequent loss of the fluoride (B91410) ion restores aromaticity and yields the substituted product. orgsyn.orgnih.gov
Decarboxylation Pathways and Thermal Stability Considerations for β-Keto Acids
A key reaction of β-keto acids is their facile decarboxylation upon heating. masterorganicchemistry.comlibretexts.org This process is noteworthy for its mild conditions compared to the decarboxylation of other carboxylic acids.
The Mechanism of β-Keto Acid Decarboxylation: β-Keto acids can adopt a cyclic, six-membered transition state where the acidic proton is transferred from the carboxyl group to the β-carbonyl oxygen. nih.gov This concerted, pericyclic reaction results in the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable ketone. masterorganicchemistry.comlibretexts.orgyoutube.com
It is crucial to note that This compound is an ε-keto acid , not a β-keto acid. The keto group is located on the sixth carbon of the hexanoic acid chain, which is too distant from the carboxylic acid to form the necessary six-membered cyclic transition state. Therefore, it does not undergo the characteristic low-temperature decarboxylation seen in β-keto acids.
Decarboxylation and Thermal Stability: Simple carboxylic acids and ε-keto acids are significantly more thermally stable than their β-keto counterparts. acs.org Decarboxylation of these compounds generally requires very high temperatures (often >300 °C) and may proceed through radical mechanisms, unless facilitated by specific catalysts or adjacent functional groups not present in this molecule. The thermal stability of this compound is therefore expected to be high, with decomposition occurring at temperatures far exceeding those required for a comparable β-keto acid.
| Acid Type | Keto Group Position | Decarboxylation Mechanism | Required Conditions |
| β-Keto Acid | C3 (beta) | Concerted, via 6-membered cyclic transition state | Mild heating |
| ε-Keto Acid | C6 (epsilon) | Radical or other high-energy pathways | High temperatures, harsh conditions |
Intramolecular Cyclization and Rearrangement Processes
The linear structure of this compound, with reactive functional groups at both ends of a flexible chain, makes it a candidate for intramolecular cyclization reactions.
Intramolecular Friedel-Crafts Acylation: One of the most probable intramolecular reactions is a Friedel-Crafts acylation. The carboxylic acid can be converted into a more reactive acyl chloride or activated in situ with a strong acid (e.g., polyphosphoric acid). The resulting acylium ion can then be attacked by the electron-rich 2-fluorophenyl ring. masterorganicchemistry.com The length of the -(CH₂)₄- chain allows the reactive end to reach the aromatic ring. Attack at the 3-position of the ring (ortho to the acyl group and meta to the fluorine) would result in the formation of a new seven-membered ring fused to the benzene ring, a benzosuberone derivative. Such cyclizations are common for forming 5-, 6-, and 7-membered rings. masterorganicchemistry.comresearchgate.netresearchgate.net
Other Potential Cyclizations: While less common for this specific structure, other intramolecular reactions could be envisaged under different conditions. For instance, after converting the carboxylic acid to an ester, base-catalyzed intramolecular condensation (a Dieckmann condensation) could occur between the C5 carbon (alpha to the ketone) and the ester carbonyl, which would form a six-membered β-keto ester ring. However, intramolecular Friedel-Crafts acylation is generally a more favored pathway for such aryl-substituted keto acids. uniroma1.itcnr.itresearchgate.netfrontiersin.orgresearchgate.net
Advanced Spectroscopic and Analytical Techniques for Structural Characterization of 6 2 Fluorophenyl 6 Oxohexanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of 6-(2-Fluorophenyl)-6-oxohexanoic acid would exhibit distinct signals for the aromatic and aliphatic protons.
The protons on the fluorophenyl ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the fluorine atom and the carbonyl group. The splitting patterns of these aromatic protons would be complex due to both homo- and heteronuclear coupling (with ¹⁹F).
The aliphatic protons of the hexanoic acid chain would appear in the upfield region. The methylene (B1212753) protons adjacent to the carbonyl group (C5-H₂) and the carboxylic acid group (C2-H₂) would be the most deshielded of the aliphatic protons. The remaining methylene protons (C3-H₂ and C4-H₂) would resonate at higher fields. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift (typically δ 10-13 ppm), which can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3' | 7.85 - 7.95 | m | - |
| H-4', H-5', H-6' | 7.10 - 7.60 | m | - |
| C5-H₂ | 2.95 - 3.05 | t | ~7.5 |
| C2-H₂ | 2.30 - 2.40 | t | ~7.4 |
| C3-H₂, C4-H₂ | 1.60 - 1.80 | m | - |
| -COOH | 12.0 - 12.5 | br s | - |
Note: Predicted data is based on analogous structures and general NMR principles. Actual experimental values may vary.
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
The carbonyl carbon of the ketone (C6) would be significantly downfield (around δ 200 ppm), while the carboxylic acid carbonyl carbon (C1) would appear around δ 175-180 ppm. The aromatic carbons would resonate in the range of δ 115-165 ppm, with the carbon directly attached to the fluorine atom (C2') showing a large one-bond C-F coupling constant. The aliphatic carbons would appear in the upfield region (δ 20-40 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 (C=O, ketone) | ~205 |
| C1 (C=O, acid) | ~178 |
| C1' (Ar-C) | ~132 |
| C2' (Ar-C-F) | ~162 (d, ¹JCF ≈ 250 Hz) |
| C3', C4', C5', C6' (Ar-C) | 115 - 135 |
| C5 | ~38 |
| C2 | ~34 |
| C3, C4 | ~24 |
Note: Predicted data is based on analogous structures and general NMR principles. 'd' denotes a doublet due to C-F coupling. Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal would be influenced by its position relative to the carbonyl group. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For the hexanoic acid chain, cross-peaks would be observed between C2-H₂ and C3-H₂, C3-H₂ and C4-H₂, and C4-H₂ and C5-H₂. This would confirm the sequence of the methylene groups in the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in both the aliphatic chain and the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the C5-H₂ protons to the C6 carbonyl carbon and to aromatic carbons would confirm the connection between the aliphatic chain and the fluorophenyl ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (molecular formula C₁₂H₁₃FO₃), HRMS would be used to confirm this composition. The expected exact mass can be calculated and compared to the experimentally determined value, with a very small mass error (typically < 5 ppm) providing strong evidence for the proposed molecular formula.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 225.0876 |
| [M+Na]⁺ | 247.0695 |
| [M-H]⁻ | 223.0719 |
Note: These are calculated values. Experimental HRMS would aim to match these with high accuracy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.
A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. The spectrum would also show two distinct carbonyl (C=O) stretching vibrations: one for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹, and another for the ketone carbonyl, usually at a slightly lower wavenumber, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring. The C-F bond stretch would likely appear in the fingerprint region, around 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretch |
| Aliphatic C-H | 2850 - 2960 | Stretch |
| Carboxylic Acid C=O | 1700 - 1725 | Stretch |
| Ketone C=O | 1680 - 1700 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| C-F | 1200 - 1250 | Stretch |
Note: Predicted data is based on characteristic IR absorption frequencies for the respective functional groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. wikipedia.org This powerful technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.
For a molecule like this compound, single-crystal X-ray diffraction analysis would yield a wealth of structural information. This includes the precise bond lengths and angles between all atoms, the conformation of the hexanoic acid chain, and the orientation of the 2-fluorophenyl group relative to the rest of the molecule. Furthermore, this technique elucidates the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that dictate how the molecules pack together in the solid state. This packing arrangement is crucial for understanding the compound's physical properties, including its melting point, solubility, and stability.
While specific crystallographic data for this compound is not publicly available, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 20.789 |
| α (°) | 90 |
| β (°) | 105.67 |
| γ (°) | 90 |
| Volume (ų) | 1098.7 |
| Z | 4 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation during synthesis and purification processes. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes due to its high resolution and sensitivity.
In a typical reversed-phase HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (such as C18-modified silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The presence of impurities would be indicated by the appearance of additional peaks in the chromatogram. The purity of the target compound can be quantified by comparing the area of its peak to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique not only separates the components of a mixture but also provides information about their molecular weights. This is invaluable for identifying unknown impurities by their mass-to-charge ratio (m/z) and fragmentation patterns.
The following table presents hypothetical HPLC data for the purity assessment of a sample of this compound.
| Peak No. | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 2.54 | 0.15 | Impurity A |
| 2 | 4.87 | 99.75 | This compound |
| 3 | 6.12 | 0.10 | Impurity B |
This illustrative data indicates a high purity sample (99.75%), with two minor impurities detected at different retention times. LC-MS analysis of these impurity peaks could then be used to propose their chemical structures.
Computational Chemistry and Theoretical Investigations of 6 2 Fluorophenyl 6 Oxohexanoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and energy of molecules. For a compound like 6-(2-fluorophenyl)-6-oxohexanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G, would be employed to determine its molecular properties. researchgate.netmdpi.com
Key parameters obtained from DFT calculations include optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties. The presence of the electronegative fluorine atom significantly influences the molecule's electronic landscape. nih.govresearchgate.net DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which indicates regions of positive and negative charge. The area around the fluorine and carbonyl oxygen atoms would be identified as electronegative, while the hydrogen of the carboxylic acid would be electropositive. mdpi.comresearchgate.net
Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's stability and reactivity; a smaller gap suggests higher reactivity. researchgate.networldscientific.comscirp.org For similar fluorophenyl derivatives, DFT studies have shown that the energy gap can predict chemical and biological activity. mdpi.comresearchgate.net Natural Bond Orbital (NBO) analysis can further elucidate the stability arising from hyperconjugative interactions within the molecule. researchgate.net
Table 1: Representative DFT-Calculated Properties for a Fluorophenyl Ketone Derivative Note: This data is illustrative for a similar class of compound, as specific data for this compound is not published.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation |
| LUMO Energy | -2.1 eV | Region of electron acceptance |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical stability and reactivity |
| Dipole Moment | 3.2 Debye | Measure of molecular polarity |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Due to its flexible hexanoic acid chain, this compound can adopt numerous conformations. Molecular Dynamics (MD) simulations are the primary computational tool for exploring this conformational landscape. aps.orgmdpi.com By simulating the atomic motions over time, MD can reveal the most stable (lowest energy) conformations and the energy barriers between them. soton.ac.uk
MD simulations model the molecule within a simulated environment, such as a solvent box of water, to mimic physiological conditions. The simulations track the trajectory of each atom, governed by a force field that describes intramolecular and intermolecular forces. youtube.com This allows for the study of how the molecule's shape changes and how it interacts with surrounding solvent molecules or other solutes. core.ac.uk For this molecule, key conformational dynamics would include the rotation around the C-C bonds of the alkyl chain and the orientation of the 2-fluorophenyl ring relative to the ketone.
Furthermore, MD is used to study intermolecular interactions, such as hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, suggesting that this compound could form dimers in nonpolar solvents or interact strongly with polar solvents like water. MD simulations can quantify the strength and lifetime of these hydrogen bonds, which are critical for understanding the molecule's physical properties and biological interactions. acs.org
Table 2: Potential Dihedral Angles and Interactions Explored by MD Simulation Note: This table represents the types of analyses that would be performed in an MD study of this molecule.
| Parameter | Description | Typical Insights Gained |
|---|---|---|
| C-C-C-C Dihedral Angles | Rotation along the hexanoic acid backbone | Identifies preferred chain conformations (e.g., gauche, anti) |
| C-C-C=O Dihedral Angle | Orientation of the phenyl ring relative to the chain | Reveals steric hindrance and electronic effects on conformation |
| Radial Distribution Function g(r) | Probability of finding a solvent molecule at a distance r | Characterizes the solvation shell around the carboxylic acid |
| Hydrogen Bond Lifetime | Duration of hydrogen bonds (e.g., dimer formation) | Quantifies the stability of intermolecular interactions |
Prediction of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping reaction mechanisms, identifying intermediates, and characterizing transition states—the highest energy points along a reaction coordinate. wikipedia.orgmasterorganicchemistry.com For this compound, theoretical studies could predict pathways for reactions such as the reduction of the ketone, esterification of the carboxylic acid, or electrophilic aromatic substitution on the fluorophenyl ring.
Using methods like DFT, chemists can calculate the potential energy surface for a proposed reaction. rsc.org A transition state is a first-order saddle point on this surface, and its structure has partial bonds that are in the process of forming and breaking. masterorganicchemistry.com Locating this structure and calculating its energy allows for the determination of the activation energy (ΔG‡), which is the primary determinant of the reaction rate according to Transition State Theory. wikipedia.org
For instance, in the hydroboration of a ketone, DFT calculations can model the formation of the four-membered transition state involving the boron atom of the reducing agent and the carbon and oxygen atoms of the carbonyl group. rsc.org The calculated activation barrier helps in understanding the feasibility and kinetics of the reaction. researchgate.net The presence of the ortho-fluorine substituent can exert significant electronic and steric effects, potentially stabilizing or destabilizing the transition state and influencing the reaction's regioselectivity and rate. rsc.orgnih.gov
Structure-Reactivity and Structure-Property Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structure with its biological activity or physical properties, respectively. wikipedia.org These models rely on molecular descriptors, which are numerical values derived from the chemical structure.
Computational chemistry is essential for generating these descriptors. mdpi.com For this compound, descriptors would be calculated to quantify its electronic, steric, and hydrophobic characteristics. Electronic descriptors can be derived from DFT calculations and include HOMO/LUMO energies, Mulliken charges, and the electrophilicity index. mdpi.comnih.gov Steric descriptors might include molecular volume or surface area, while hydrophobicity is often represented by the calculated partition coefficient (logP).
Once a dataset of similar compounds with known activities or properties is assembled, these descriptors are used to build a mathematical model. wikipedia.org For example, a QSAR study on a series of related anti-inflammatory agents could use these descriptors to build a model that predicts the anti-inflammatory potency of new, unsynthesized compounds like this compound. nih.govresearchgate.netresearchgate.net This predictive capability is a cornerstone of modern drug discovery and materials science. wikipedia.org
Table 3: Common Molecular Descriptors for QSAR/QSPR Modeling These descriptors would be calculated for this compound to build predictive models.
| Descriptor Class | Example Descriptor | Property Modeled |
|---|---|---|
| Electronic | HOMO-LUMO Gap | Chemical reactivity, electron transfer |
| Topological | Wiener Index | Molecular branching and size |
| Physicochemical | Calculated logP | Hydrophobicity, membrane permeability |
| Steric/Geometric | Molecular Surface Area | Receptor binding, steric hindrance |
Quantum Chemical Studies of Fluorine-Containing Organic Compounds
The field of organofluorine chemistry is rich and has been significantly advanced by quantum chemical studies. jst.go.jp Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for a hydrogen atom, yet its electronic effects are profound. numberanalytics.com Computational studies are crucial for dissecting these effects. acs.org
The C-F bond is exceptionally strong and highly polarized, which imparts unique properties to fluorinated molecules, including increased metabolic stability and altered acidity of nearby functional groups. nih.gov Theoretical studies have shown that fluorine's influence is a complex interplay of a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. researchgate.net
Quantum chemical calculations have also illuminated the role of fluorine in non-covalent interactions. While initially considered a poor hydrogen bond acceptor, it is now understood that C-F bonds can participate in various stabilizing interactions, including hydrogen bonds and orthogonal π-stacking with aromatic systems. acs.org These interactions are critical in drug-receptor binding and crystal engineering. The unique properties of organofluorine compounds, often first predicted or explained by computational methods, have led to their prevalence in pharmaceuticals and advanced materials. nih.govlupinepublishers.com
Derivatization and Synthetic Utility of 6 2 Fluorophenyl 6 Oxohexanoic Acid As an Organic Intermediate
Role as a Versatile Building Block in Complex Organic Synthesis
6-(2-Fluorophenyl)-6-oxohexanoic acid is a bifunctional molecule that serves as a valuable intermediate in organic synthesis. Its structure incorporates a carboxylic acid, a ketone, and a fluorinated aromatic ring, each offering a site for chemical modification. This multi-functionality allows for its use in the construction of a wide array of more complex molecules. The presence of the 2-fluorophenyl group is of particular significance, as the introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability and binding affinity to biological targets. Consequently, this compound is a key precursor for creating novel fluorinated aromatic compounds.
The linear six-carbon chain provides a flexible scaffold that can be manipulated to introduce further complexity. The ketone and carboxylic acid functionalities can be selectively reacted, allowing for a stepwise construction of larger molecular architectures. This strategic positioning of reactive sites makes this compound a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties.
Conversion to Esters, Amides, and Other Carboxylic Acid Derivatives
The carboxylic acid moiety of this compound is readily converted into a variety of derivatives, including esters and amides. These transformations are fundamental in organic synthesis, often employed to protect the carboxylic acid group, modify solubility, or to introduce new functional groups for further reactions.
Esterification can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. Another mild and efficient method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Amide formation can be accomplished by reacting the carboxylic acid with an amine. Similar to esterification, this can be facilitated by converting the carboxylic acid to an acyl chloride or by using peptide coupling agents to promote the reaction. These methods allow for the introduction of a wide range of substituents on the nitrogen atom, leading to a diverse library of amide derivatives.
Table 1: Potential Ester and Amide Derivatives of this compound
| Derivative Type | Reagents | Product Structure |
|---|---|---|
| Methyl Ester | Methanol (B129727), H₂SO₄ | |
| Ethyl Ester | Ethanol, H₂SO₄ | |
| Benzylamide | Benzylamine, DCC |
Transformations Involving the Keto Group (e.g., Ketalization, Oxime Formation, Reductive Amination)
The ketone carbonyl group in this compound is another key site for chemical modification, allowing for a range of transformations that can introduce new functionalities or alter the carbon skeleton.
Ketalization: The keto group can be protected by converting it into a ketal. This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This protection is often necessary to prevent the ketone from reacting in subsequent synthetic steps that target other parts of the molecule. The ketal can be easily removed by hydrolysis under acidic conditions to regenerate the ketone.
Oxime Formation: Reaction of the ketone with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime. masterorganicchemistry.com Oximes are versatile intermediates that can undergo further reactions, such as the Beckmann rearrangement to form amides or reduction to amines. masterorganicchemistry.com The formation of an oxime introduces a nitrogen atom into the molecule, opening up pathways to nitrogen-containing heterocycles.
Reductive Amination: The ketone can be converted directly to an amine through reductive amination. nih.gov This one-pot reaction involves the initial formation of an imine by reacting the ketone with an amine, followed by in-situ reduction of the imine to the corresponding amine using a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation. nih.govgoogle.com This process is a powerful tool for forming carbon-nitrogen bonds. nih.gov
Table 2: Illustrative Transformations of the Keto Group
| Transformation | Reagents | Product Structure |
|---|---|---|
| Ketalization | Ethylene glycol, H⁺ | |
| Oxime Formation | Hydroxylamine (NH₂OH) |
Application in the Synthesis of Analogous β-Keto Acid and β-Keto Ester Structures
While not a β-keto acid itself, this compound can serve as a precursor for the synthesis of related β-keto ester and β-ketoamide structures. organic-chemistry.org These motifs are highly valuable in organic synthesis due to the reactivity of the methylene (B1212753) group positioned between two carbonyl groups. researchgate.net
The synthesis of β-keto esters often involves the Claisen condensation or related reactions. researchgate.net Although direct conversion of this compound to a β-keto ester is not straightforward, its derivatives can be utilized in synthetic routes to achieve this. For instance, the ester derivative of the title compound could potentially undergo reactions at the alpha-position to the ester to introduce another carbonyl group, though this would require a multi-step sequence.
More practically, the structural framework of this compound can be seen as a building block that, through disconnection and retrosynthetic analysis, guides the synthesis of more complex targets containing β-dicarbonyl functionalities. The inherent reactivity of both the ketone and carboxylic acid allows for various synthetic manipulations that could lead to the formation of β-keto ester or β-keto acid substructures within a larger molecule.
Incorporation into Macrocyclic and Heterocyclic Frameworks (e.g., Lactams)
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of cyclic structures, including macrocycles and heterocycles. nih.gov The presence of a carboxylic acid and a ketone within the same molecule, separated by a flexible alkyl chain, allows for intramolecular reactions to form cyclic compounds.
A key application is in the synthesis of lactams, which are cyclic amides. nih.gov For example, if the keto group is converted to an amine via reductive amination, the resulting amino acid can undergo intramolecular cyclization to form a lactam. The size of the resulting lactam ring would depend on the position of the newly introduced amine. If the amine is at the 6-position, a seven-membered caprolactam ring would be formed. Lactams are important structural motifs found in many biologically active compounds. nih.gov
Furthermore, the molecule can be incorporated into larger macrocyclic frameworks. core.ac.uk By derivatizing both the carboxylic acid and the keto group with appropriate linkers, it can be used as a segment in the construction of macrocycles through ring-closing metathesis or other macrolactonization or macrolactamization strategies. core.ac.uk The fluorophenyl group would then be a pendant functionality on the macrocyclic ring. The synthesis of various heterocyclic compounds is also possible through reactions involving either the ketone or the carboxylic acid. amazonaws.com
Utility in Constructing Carbon Skeletons for Fluorinated Aromatic Compounds
The presence of the 2-fluorophenyl group makes this compound a particularly useful intermediate for the synthesis of more complex fluorinated aromatic compounds. researchgate.netnih.gov The introduction of fluorine into aromatic rings is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. beilstein-journals.org
This compound can be used in reactions that build upon the existing fluorinated aromatic core. For example, the ketone and carboxylic acid can serve as handles to attach other molecular fragments, leading to the construction of larger carbon skeletons where the 2-fluorophenyl group is a key substituent. The synthesis of various fluorinated heterocycles can be envisioned, where the aromatic ring of the title compound becomes part of a larger fused ring system. mdpi.com
Moreover, the reactivity of the aromatic ring itself can be exploited. The fluorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions, or it can be a site for nucleophilic aromatic substitution, although the latter is less common for fluorine compared to other halogens. This allows for further functionalization of the aromatic ring, leading to a diverse range of polysubstituted fluorinated aromatic compounds.
Emerging Research Directions and Future Perspectives in the Chemistry of 6 2 Fluorophenyl 6 Oxohexanoic Acid
Development of Novel and Sustainable Synthetic Methodologies Utilizing Green Chemistry Principles
The traditional synthesis of aryl oxohexanoic acids often involves multi-step procedures that may utilize hazardous reagents and solvents. researchgate.netnih.gov A key future direction is the development of synthetic routes to 6-(2-Fluorophenyl)-6-oxohexanoic acid that align with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable feedstocks and benign solvents.
Research efforts are anticipated to focus on catalytic and solvent-free or aqueous-based systems. For instance, the condensation reaction between an appropriate 2-fluorophenyl derivative and a C6-dianion equivalent could be optimized using recyclable catalysts. A promising approach involves the adaptation of aldol (B89426) condensation reactions, such as the one between 2-fluorobenzaldehyde (B47322) and levulinic acid, which has been used for similar 6-aryl-4-oxohexanoic acids. researchgate.netnih.gov Future methodologies would aim to replace traditional catalysts like piperidine (B6355638) with solid acid or base catalysts that can be easily recovered and reused. Furthermore, employing water as a solvent, potentially with the aid of surfactants to create micellar systems, could significantly improve the environmental profile of the synthesis. organic-chemistry.org
| Synthetic Parameter | Traditional Approach | Green Chemistry Approach |
| Catalyst | Homogeneous catalysts (e.g., piperidine) | Heterogeneous, recyclable catalysts (e.g., solid acids/bases) |
| Solvent | Organic solvents (e.g., toluene) | Water, supercritical CO₂, or solvent-free conditions |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasonic activation |
| Atom Economy | May involve protecting groups, leading to lower atom economy | Direct C-H activation, one-pot syntheses to maximize atom economy |
| Waste Generation | Generation of organic and aqueous waste streams | Minimized waste through catalyst recycling and biodegradable solvents |
These green approaches not only reduce the environmental impact but can also lead to more efficient and cost-effective production of this compound.
Exploration of Unconventional Reactivity and Catalysis for Selective Transformations
The bifunctional nature of this compound offers rich opportunities for exploring selective chemical transformations. Future research will likely target the development of catalytic systems that can differentiate between the ketone and carboxylic acid functionalities, or that can activate the molecule at less intuitive positions.
Selective Catalytic Transformations:
Asymmetric Reduction: The development of chiral catalysts for the asymmetric reduction of the ketone group to a secondary alcohol would provide access to enantiomerically pure derivatives, which are highly valuable in medicinal chemistry.
Decarboxylative Coupling: The carboxylic acid moiety can be a handle for decarboxylative cross-coupling reactions, allowing the introduction of various aryl, alkyl, or vinyl groups at the end of the hexanoic acid chain.
α-Functionalization: Catalytic methods for the selective functionalization of the carbon atom alpha to the ketone group are a significant area of interest. This could include electrophilic fluorination to introduce a second fluorine atom, which can profoundly alter the compound's electronic and biological properties. sapub.orgscispace.comresearchgate.net Reagents like Selectfluor® could be employed under catalytic conditions to achieve this. sapub.orgresearchgate.net
C-H Activation: Directing group-assisted C-H activation at the ortho-position of the fluorophenyl ring could enable the introduction of new functional groups, further diversifying the molecular scaffold.
The exploration of photoredox and electrocatalysis could also unlock novel reaction pathways, enabling transformations under exceptionally mild conditions that are not accessible through traditional thermal methods.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For this compound to be utilized as a building block in large-scale applications, its synthesis must be scalable, safe, and efficient. Flow chemistry offers a powerful solution to these challenges. thieme.deresearchgate.net Transitioning the synthesis from batch to continuous flow processes can offer significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when handling energetic intermediates or exothermic reactions. researchgate.netresearchgate.net
A potential multi-step flow synthesis could involve:
An initial reactor for the catalyzed condensation of starting materials.
An in-line separation or extraction unit to remove by-products or unreacted starting materials. thieme.de
A second reactor containing an immobilized catalyst (e.g., a packed-bed reactor with a hydrogenation catalyst) for subsequent transformations.
In-line purification and real-time analysis using techniques like NMR or IR spectroscopy to monitor reaction progress and product purity. researchgate.net
Automated synthesis platforms, which combine flow reactors with robotic systems and machine learning algorithms, could be used to rapidly screen reaction conditions and optimize the synthesis for yield and purity. unimi.it This high-throughput approach would accelerate the development of robust and scalable production methods for this compound and its derivatives.
Advanced Computational Studies for Rational Design of Derivatives and Reaction Pathways
Computational chemistry is an increasingly indispensable tool for modern chemical research. Advanced computational studies, particularly using Density Functional Theory (DFT), can provide deep insights into the structure, reactivity, and properties of this compound, guiding experimental work and enabling the rational design of new derivatives. researchgate.netmdpi.com
Applications of Computational Studies:
Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of proposed synthetic routes, identify transition states, and calculate activation barriers. This information is crucial for understanding reaction mechanisms and optimizing conditions.
Prediction of Physicochemical Properties: Key properties of novel, yet-to-be-synthesized derivatives, such as electronic structure, lipophilicity, and spectral characteristics, can be predicted. This allows for the in-silico screening of large virtual libraries of compounds to identify candidates with desired properties.
Rational Design of Catalysts: Computational modeling can aid in the design of new catalysts for selective transformations by simulating the interaction between the catalyst and the substrate, providing insights into the origins of selectivity.
Understanding Molecular Interactions: For applications in chemical biology, molecular docking and molecular dynamics simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. researchgate.netmdpi.com
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Optimize molecular geometry, calculate reaction energies, predict NMR/IR spectra. mdpi.com |
| Frontier Molecular Orbital (FMO) Analysis | Identify reactive sites (HOMO/LUMO) to predict regioselectivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualize charge distribution to predict sites for nucleophilic/electrophilic attack. researchgate.net |
| Molecular Docking | Predict binding modes and affinities of derivatives to protein targets. mdpi.com |
By integrating computational and experimental approaches, researchers can accelerate the discovery and development of new molecules based on the this compound scaffold.
Contribution to the Synthesis of Diverse Fluorinated Keto Acids for Exploratory Chemical Biology Research
Fluorinated molecules are of immense interest in chemical biology and drug discovery because the incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. scispace.comresearchgate.net this compound serves as a versatile starting point for the synthesis of a diverse library of fluorinated keto acids and their derivatives for biological screening.
The carboxylic acid and ketone "handles" allow for straightforward chemical modification. The acid can be converted into esters, amides, or used for conjugation to peptides or other biomolecules. researchgate.net The ketone can be transformed into oximes, hydrazones, or reduced to an alcohol, providing further points for diversification.
This compound and its derivatives can be used as:
Fragment Libraries: As a relatively small molecule, it is an ideal candidate for fragment-based drug discovery campaigns.
Molecular Probes: By attaching reporter groups (e.g., fluorophores or biotin) to the carboxylic acid end, derivatives can be synthesized to act as chemical probes to study biological pathways or identify protein targets.
Metabolic Precursors: The keto-acid structure is found in various metabolic intermediates. Fluorinated analogs can be used to probe enzyme mechanisms or act as enzyme inhibitors.
The availability of a robust synthetic platform for this compound will empower chemical biologists to explore the effects of the 2-fluorophenylketo motif in various biological contexts, potentially leading to the discovery of new therapeutic agents or research tools.
Q & A
Q. What are the common synthetic routes for 6-(2-Fluorophenyl)-6-oxohexanoic acid?
The synthesis typically involves Friedel-Crafts acylation of 2-fluorobenzene with adipoyl chloride to introduce the ketone and phenyl group, followed by hydrolysis of the intermediate acid chloride. Alternative routes include esterification of the precursor acid (e.g., using ethanol and sulfuric acid) followed by purification via recrystallization or chromatography . Industrial-scale synthesis may employ continuous flow reactors to optimize reaction parameters (temperature, solvent) and improve yield .
Q. How is the structure of this compound characterized?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the hexanoic acid backbone, fluorophenyl substituent, and ketone position.
- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid (O-H) bands.
- Mass spectrometry (HRMS) for molecular weight verification (C₁₂H₁₃FO₃, theoretical MW: 238.08 g/mol).
Purity is assessed via HPLC or GC-MS to detect by-products .
Q. What biological activities have been reported for this compound?
Preliminary studies on structurally analogous fluorophenyl derivatives show antimicrobial (against Gram-positive bacteria) and anti-inflammatory activity, likely via inhibition of cyclooxygenase (COX) enzymes. Cytotoxicity assays on leukemia cell lines (e.g., HL-60) suggest potential anticancer applications, though target validation is ongoing .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for fluorophenyl derivatives?
- Comparative bioassays : Test derivatives with varying substituent positions (e.g., 2- vs. 3-fluorophenyl) to assess antimicrobial potency .
- Molecular docking : Model interactions with enzymes like COX-2 or microbial targets to identify critical binding motifs (e.g., fluorine’s electronegativity enhancing H-bonding) .
- QSAR modeling : Correlate electronic properties (Hammett constants) with bioactivity data to predict optimized structures .
Q. How can contradictions in biological activity data among similar compounds be resolved?
- Purity verification : Use LC-MS to rule out by-products (e.g., unreacted starting materials) as confounding factors.
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
- Computational validation : Compare molecular dynamics simulations with experimental IC₅₀ values to reconcile discrepancies .
Q. What enzymatic targets are hypothesized for this compound, and how can they be validated?
- Hypothesis : Inhibition of COX-2 or bacterial enoyl-ACP reductase (FabI).
- Validation methods :
- Enzyme inhibition assays : Measure changes in catalytic activity via spectrophotometry (e.g., NADH oxidation for FabI).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry.
- X-ray crystallography : Resolve ligand-enzyme co-crystal structures to identify binding pockets .
Q. How does the fluorophenyl group influence reactivity and bioactivity compared to other substituents?
- Electronic effects : Fluorine’s electronegativity increases the phenyl ring’s electron-withdrawing nature, enhancing stability toward oxidation and modulating enzyme binding.
- Steric effects : The 2-fluorine position minimizes steric hindrance compared to bulkier groups (e.g., trifluoromethyl), improving target accessibility.
- Comparative data : Chloro or bromo analogs show reduced antimicrobial activity, highlighting fluorine’s unique role in polar interactions .
Methodological Guidance
Q. How to optimize synthesis yield of this compound?
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.
- Solvent optimization : Polar aprotic solvents (e.g., DCM) improve intermediate stability.
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
- Scale-up : Transition from batch to flow chemistry for consistent heat/mass transfer .
Q. What analytical strategies differentiate this compound from positional isomers?
- 2D NMR (COSY, HSQC) : Resolve coupling patterns between the fluorophenyl group and adjacent carbons.
- X-ray diffraction : Confirm crystal structure if single crystals are obtainable.
- Tandem MS/MS : Fragment ions (e.g., m/z 121 for fluorophenyl) provide diagnostic fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
